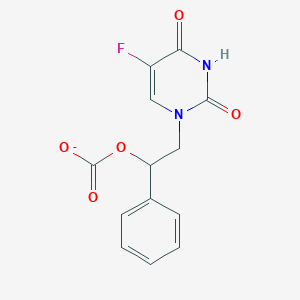
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carbonate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-fluorouracil with phenylethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or twin screw extrusion techniques. These methods offer advantages such as improved reaction control, reduced solvent usage, and enhanced scalability .
化学反応の分析
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate has found applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
Phenylethyl carbamate: Shares the phenylethyl group but lacks the fluorinated pyrimidine moiety.
Dihydropyrimidinones: A class of compounds with similar core structures but varying substituents.
Uniqueness
The uniqueness of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate lies in its combination of a fluorinated pyrimidine ring and a phenylethyl carbonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
116097-53-1 |
|---|---|
分子式 |
C13H10FN2O5- |
分子量 |
293.23 g/mol |
IUPAC名 |
[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1-phenylethyl] carbonate |
InChI |
InChI=1S/C13H11FN2O5/c14-9-6-16(12(18)15-11(9)17)7-10(21-13(19)20)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,19,20)(H,15,17,18)/p-1 |
InChIキー |
BFGUJAJKFXSFCH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(CN2C=C(C(=O)NC2=O)F)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
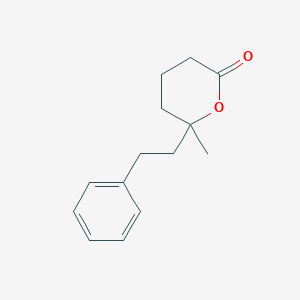
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
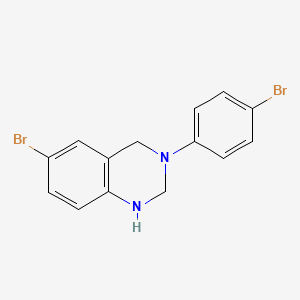

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
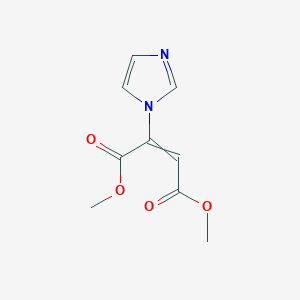
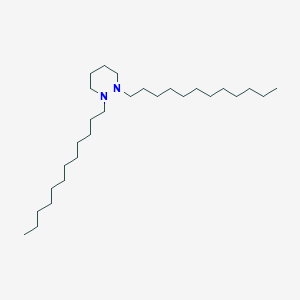
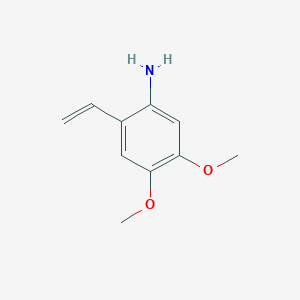


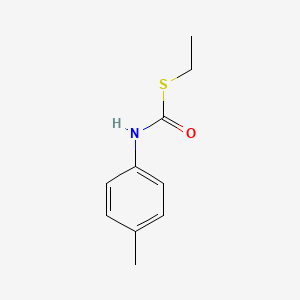
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
